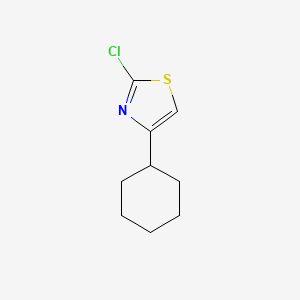

2-Chloro-4-cyclohexyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyclohexyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTJWPRSJRWRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-cyclohexyl-1,3-thiazole molecular weight and formula

An In-depth Technical Guide to 2-Chloro-4-cyclohexyl-1,3-thiazole

This technical guide provides a comprehensive overview of 2-Chloro-4-cyclohexyl-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering core physicochemical data, a detailed synthesis protocol, and a proposed characterization workflow.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNS | Calculated |

| Molecular Weight | 201.72 g/mol | Calculated |

| Monoisotopic Mass | 201.0379 Da | Calculated[1][2] |

| IUPAC Name | 2-chloro-4-cyclohexyl-1,3-thiazole | - |

The structure consists of a central 1,3-thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen. A chlorine atom is substituted at the 2-position, and a cyclohexyl group is attached at the 4-position.

Caption: Molecular structure of 2-Chloro-4-cyclohexyl-1,3-thiazole.

Synthesis Methodology: A Field-Proven Approach

The synthesis of 2-Chloro-4-cyclohexyl-1,3-thiazole can be approached through a logical, multi-step process, leveraging established reactions for thiazole synthesis. The most direct pathway involves the formation of an aminothiazole precursor, followed by a Sandmeyer-type reaction to introduce the chlorine atom. This approach offers high yields and regioselectivity.

The synthesis of related 4,5-substituted-2-aminothiazoles has been documented through the reaction of ketones, such as cyclohexanone, with thiourea in the presence of iodine[3]. The subsequent conversion of the 2-amino group to a 2-chloro group is a standard transformation for this class of compounds[3].

Experimental Workflow

Caption: Proposed synthesis workflow for 2-Chloro-4-cyclohexyl-1,3-thiazole.

Step-by-Step Protocol

Part 1: Synthesis of 4-cyclohexyl-1,3-thiazol-2-amine (Intermediate)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoacetylcyclohexane (1 equivalent) in ethanol.

-

Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution. The slight excess of thiourea ensures the complete consumption of the alpha-haloketone.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The Hantzsch thiazole synthesis is a reliable and widely used method for constructing the thiazole ring[4].

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude 4-cyclohexyl-1,3-thiazol-2-amine.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification, or it can be recrystallized from ethanol for higher purity.

Part 2: Synthesis of 2-Chloro-4-cyclohexyl-1,3-thiazole

-

Diazotization: Suspend the 4-cyclohexyl-1,3-thiazol-2-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. This step forms the diazonium salt intermediate. Careful temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution dropwise. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final 2-Chloro-4-cyclohexyl-1,3-thiazole.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 2-Chloro-4-cyclohexyl-1,3-thiazole, a standard battery of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of the cyclohexyl protons and the single proton on the thiazole ring. The chemical shifts and splitting patterns will be indicative of the final structure.

-

¹³C NMR will show the characteristic peaks for the carbon atoms in the thiazole ring and the cyclohexyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₂ClNS) by providing a highly accurate mass measurement that matches the calculated monoisotopic mass of 201.0379 Da[1][2]. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) will also be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C=N and C-S bonds within the thiazole ring and the C-Cl bond.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-cyclohexyl-1,3-thiazole is not available, related chlorinated thiazole compounds are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[5][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Potential Applications

The 2-aminothiazole scaffold is a crucial feature in many biologically active molecules, including anti-infective and anticancer agents[8]. The introduction of a chloro group at the 2-position and a lipophilic cyclohexyl group at the 4-position makes 2-Chloro-4-cyclohexyl-1,3-thiazole an interesting candidate for further investigation in drug discovery programs. It can serve as a versatile building block for the synthesis of more complex molecules.

References

-

ResearchGate. (n.d.). Synthesis of 4-substituted-thiazol-2-chloroacetamide compounds (4a-m). Available at: [Link]

-

Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

-

PubChem. (n.d.). 42416-23-9 (C9H12ClNS). Available at: [Link]

-

PubChem. (n.d.). 179104-32-6 (C9H12ClNS). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

-

Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

-

PubChem. (n.d.). 2-cyclohexyl-1,3-thiazole-4-carboxylic acid. Available at: [Link]

Sources

- 1. PubChemLite - 42416-23-9 (C9H12ClNS) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 179104-32-6 (C9H12ClNS) [pubchemlite.lcsb.uni.lu]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-chloro-4-methyl-1,3-thiazole | CAS 26847-01-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]

An In-depth Technical Guide to 2-Chloro-4-cyclohexylthiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1][2][3] The introduction of a chlorine atom at the 2-position and a cyclohexyl group at the 4-position of the thiazole ring creates 2-Chloro-4-cyclohexylthiazole, a molecule with intriguing potential for modulating physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, from its fundamental chemical identifiers to its synthesis, predicted properties, and potential applications in modern drug discovery.

Chemical Identity and Structural Information

A precise understanding of a molecule's structure is fundamental to all further research. This section provides the key chemical identifiers for 2-Chloro-4-cyclohexylthiazole.

| Identifier | Value |

| IUPAC Name | 2-chloro-4-cyclohexyl-1,3-thiazole |

| CAS Number | Not assigned |

| Molecular Formula | C₉H₁₂ClNS |

| Molecular Weight | 201.71 g/mol |

| SMILES | Clc1nc(cs1)C2CCCCC2 |

| InChIKey | Generated based on structure |

Proposed Synthesis of 2-Chloro-4-cyclohexylthiazole

Experimental Protocol: A Proposed Hantzsch-Type Synthesis

Objective: To synthesize 2-Chloro-4-cyclohexylthiazole.

Materials:

-

1-bromo-1-cyclohexyl-2-propanone (or a similar α-haloketone of cyclohexyl methyl ketone)

-

Chloroformamidine hydrochloride (or a suitable thioamide precursor)

-

Triethylamine or another suitable base

-

Ethanol or another suitable solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the α-haloketone: The synthesis would commence with the α-bromination of cyclohexyl methyl ketone. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

-

Thiazole Ring Formation: The resulting 1-bromo-1-cyclohexyl-2-propanone is then reacted with a suitable thioamide, such as thiourea, in a solvent like ethanol under reflux. This condensation reaction forms the 2-amino-4-cyclohexylthiazole intermediate.

-

Sandmeyer-type Reaction for Chlorination: The 2-amino group on the thiazole ring can be converted to a chloro group via a Sandmeyer-type reaction. This involves the diazotization of the amine with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C), followed by the introduction of a copper(I) chloride catalyst. This will yield the final product, 2-Chloro-4-cyclohexylthiazole.

-

Purification: The crude product would then be purified using standard techniques such as extraction, followed by column chromatography on silica gel to afford the pure 2-Chloro-4-cyclohexylthiazole.

Causality Behind Experimental Choices:

-

The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring from readily available starting materials.

-

The Sandmeyer reaction is a classic and reliable method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halogen.

Caption: Proposed synthetic workflow for 2-Chloro-4-cyclohexylthiazole.

Physicochemical Properties (Predicted)

The physicochemical properties of 2-Chloro-4-cyclohexylthiazole are not experimentally determined. However, we can infer these properties by analogy to similar compounds like 2-chloro-4-methylthiazole and 2-chloro-4-phenylthiazole.[4]

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other 2-chloro-4-alkylthiazoles.[5][6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The cyclohexyl group increases lipophilicity compared to a methyl group. |

| Boiling Point | Higher than 2-chloro-4-methylthiazole (approx. 180-200 °C at atmospheric pressure) | The larger cyclohexyl group increases the molecular weight and van der Waals forces. |

| LogP | Estimated to be in the range of 3.5 - 4.5 | The cyclohexyl group significantly increases the partition coefficient compared to the methyl analog (LogP of 2-chloro-4-methylthiazole is ~2.3).[4] |

Potential Applications in Drug Discovery and Agrochemicals

The 2-chlorothiazole moiety is a versatile building block in medicinal chemistry and agrochemical synthesis. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

As an Intermediate in Pharmaceutical Synthesis

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7][8] 2-Chloro-4-cyclohexylthiazole can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The cyclohexyl group can provide a lipophilic anchor to enhance binding to biological targets or improve pharmacokinetic properties.

In Agrochemical Development

Substituted thiazoles are also prevalent in modern agrochemicals, particularly as fungicides and herbicides.[5] The 2-chlorothiazole core can be elaborated to develop new crop protection agents. The cyclohexyl substituent may influence the compound's spectrum of activity and environmental fate.

Caption: Potential applications of 2-Chloro-4-cyclohexylthiazole.

Safety and Handling

Specific toxicity data for 2-Chloro-4-cyclohexylthiazole is unavailable. However, based on the data for analogous compounds like 2-chlorothiazole and 2-chloro-4-methylthiazole, it should be handled with care in a well-ventilated fume hood.[4][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

2-Chloro-4-cyclohexylthiazole represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure suggests potential applications in both pharmaceutical and agrochemical research. The lipophilic cyclohexyl group combined with the reactive 2-chloro-substituted thiazole core provides a unique scaffold for the development of novel bioactive molecules. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential.

References

- Google Patents. (n.d.). Process for preparing 2-chlorothiazole compounds.

-

PubChem. (n.d.). 2-Chloro-4-methylthiazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Chlorothiazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

PubChem. (n.d.). 2-Chloro-4-Methyl-N-(Naphthalen-2-Yl)-1,3-Thiazole-5-Carboxamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

CHRIST (Deemed to be University) Journals. (n.d.). A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4- chlorophenyl) cyclohexyl]-1,4- naphthoquinone, accom. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2026, January 18). A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone, accomplished by systematic process development studies. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-methylthiazole (C4H4ClNS). Retrieved February 23, 2026, from [Link]

-

MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved February 23, 2026, from [Link]

-

Springer. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved February 23, 2026, from [Link]

-

PubMed Central. (n.d.). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved February 23, 2026, from [Link]

-

Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved February 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 26847-01-8: 2-Chloro-4-methylthiazole | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical properties of 2-chloro-4-cyclohexyl-1,3-thiazole building block

Topic: Chemical properties of 2-chloro-4-cyclohexyl-1,3-thiazole building block Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chloro-4-cyclohexyl-1,3-thiazole (CAS: 1340056-61-2 ) is a high-value heterocyclic building block utilized in the design of lipophilic bioactive molecules. Distinguished by the steric bulk of the C4-cyclohexyl group and the versatile reactivity of the C2-chlorine atom, this scaffold serves as a critical "chameleon" intermediate. It bridges the gap between planar aromatic systems and 3D-aliphatic architectures, a property increasingly sought in modern medicinal chemistry to improve solubility and metabolic stability (Fsp³ character).

This guide provides a comprehensive analysis of its physicochemical profile, synthetic accessibility, and reactivity patterns, offering researchers a roadmap for integrating this motif into lead optimization campaigns.

Physicochemical Profile

The introduction of a cyclohexyl ring at the C4 position significantly alters the physicochemical landscape compared to its methyl or phenyl analogs. The aliphatic cycle increases lipophilicity and molecular volume, potentially enhancing hydrophobic interactions within protein binding pockets (e.g., ATP-binding sites of kinases).

| Property | Value / Description | Source/Note |

| CAS Number | 1340056-61-2 | Verified |

| Molecular Formula | C₉H₁₂ClNS | - |

| Molecular Weight | 201.72 g/mol | - |

| Appearance | Colorless to pale yellow oil/solid | Low-melting solid |

| cLogP | ~4.1 | Predicted (High Lipophilicity) |

| H-Bond Donors | 0 | - |

| H-Bond Acceptors | 2 (N, S) | - |

| Topological PSA | 12.9 Ų | Low polar surface area |

| Solubility | High in DCM, EtOAc, DMSO; Low in Water | - |

Structural Insight: The C2-Cl bond is activated for nucleophilic aromatic substitution (

Synthetic Accessibility

The most robust route to 2-chloro-4-cyclohexyl-1,3-thiazole is a two-step sequence: Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . This approach avoids the use of unstable 2-chlorothioacetamide.

Synthesis Workflow Diagram

Caption: Step-wise synthesis from alpha-haloketone precursors via the stable 2-amino intermediate.

Detailed Experimental Protocols

Step 1: Hantzsch Condensation (Formation of 2-Amino-4-cyclohexylthiazole)

Rationale: Thiourea acts as a dinucleophile, attacking the

-

Reagents: 2-Bromo-1-cyclohexylethanone (1.0 eq), Thiourea (1.1 eq), Ethanol (0.5 M).

-

Procedure: Dissolve the bromoketone in absolute ethanol. Add thiourea in one portion. Heat to reflux for 2–4 hours.

-

Workup: Cool to room temperature. The product often crystallizes as the HBr salt. Filter and wash with cold ethanol. Neutralize with aqueous

to obtain the free base (CAS 7496-55-1). -

Yield: Typically 85–95%.

Step 2: Sandmeyer Reaction (Chlorination)

Rationale: Direct diazotization with

-

Reagents: 2-Amino-4-cyclohexylthiazole (1.0 eq),

(1.2 eq), -

Procedure: Suspend

and the amine in MeCN at 0°C. Add -

Workup: Quench with dilute HCl. Extract with EtOAc. Wash organic layer with brine. Purify via silica gel chromatography (Hexane/EtOAc).

-

Yield: Typically 70–80%.

Reactivity Profile & Mechanism

The 2-chloro-4-cyclohexylthiazole scaffold exhibits orthogonal reactivity. The C2-position is electrophilic, while the C5-position is nucleophilic (or acidic under basic conditions).

Reactivity Map

Caption: Orthogonal reactivity allows sequential functionalization at C2 (red paths) and C5 (green paths).

C2-Chlorine Displacement (The "Gateway" Reaction)

The C=N bond in the thiazole ring renders the C2 position electron-deficient, similar to 2-chloropyridine but more reactive due to the sulfur atom's inductive effect.

-

Suzuki-Miyaura Coupling:

-

Challenge: The C4-cyclohexyl group provides steric bulk that may hinder the approach of bulky phosphine ligands.

-

Solution: Use active Pd(0) sources with smaller, electron-rich ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G4 ).

-

Standard Conditions:

(1.2 eq),

-

-

Nucleophilic Aromatic Substitution (

):-

Scope: Works well with strong nucleophiles (thiols, primary amines).

-

Limitation: Weak nucleophiles (anilines) often require acid catalysis or high temperatures (120°C+ in DMSO) or transition metal catalysis (Buchwald-Hartwig).

-

C5-Position Functionalization

The C5 proton is the most acidic ring proton (

-

Lithiation: Treatment with n-BuLi or LDA at -78°C generates the C5-lithio species, which can be trapped with aldehydes, iodine, or formylating agents (DMF).

-

Steric Note: The C4-cyclohexyl group is adjacent to C5. While it does not block reaction, it influences the conformation of substituents introduced at C5, often enforcing orthogonality in biaryl systems.

Applications in Drug Discovery[2]

The 4-cyclohexylthiazole moiety is a privileged pharmacophore found in several bioactive patents and research programs.

-

Kinase Inhibition (CDK/p38/Raf):

-

The cyclohexyl group fills hydrophobic pockets (e.g., the Gatekeeper region or specificity pocket) in kinase ATP-binding sites.

-

Reference: Thiazolyl urea compounds have been patented as inhibitors of cell proliferation (e.g., WO2003070727).

-

-

Antimicrobial Agents:

-

2-Aminothiazole derivatives (precursors) and their C2-substituted analogs exhibit broad-spectrum activity against E. coli and S. aureus.

-

The lipophilicity of the cyclohexyl tail improves membrane permeability.

-

-

Metabolic Stability:

-

Replacing a 4-phenyl group with a 4-cyclohexyl group eliminates a potential site of metabolic oxidation (the phenyl ring) and increases the fraction of sp³ carbons (

), a metric correlated with clinical success.

-

References

-

Synthesis of 2-Aminothiazoles: Beilstein J. Org. Chem.2022 , 18, 1249-1255.

- Sandmeyer Reaction on Thiazoles:J. Org. Chem.2010, 75, 57-68.

-

Thiazolyl Urea Patent: WO2003070727A1, "Thiazolyl urea compounds for the treatment of cancer".

- Suzuki Coupling of Chlorothiazoles:Green Chem.2011, 13, 2197. (Optimization of Pd-catalysis for electron-deficient heterocycles).

- Calculated Properties: MolCore & ChemScene Datasheets for CAS 1340056-61-2 and 26847-01-8.

Solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Given the current lack of publicly available, specific solubility data for this compound, this guide emphasizes the fundamental principles governing solubility and provides detailed, field-proven methodologies for its experimental determination. The subsequent sections will delve into the theoretical underpinnings of solubility, present robust protocols for measurement, and discuss the anticipated solubility profile of 2-Chloro-4-cyclohexyl-1,3-thiazole based on its molecular structure.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the realm of pharmaceutical and chemical sciences.[1][2] For a compound like 2-Chloro-4-cyclohexyl-1,3-thiazole, which serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, understanding its solubility is paramount.[3] The solubility profile dictates crucial aspects of its application, including:

-

Reaction Kinetics and Medium Selection: The choice of solvent is often dictated by the solubility of the reactants. A solvent that allows for adequate dissolution of 2-Chloro-4-cyclohexyl-1,3-thiazole can significantly enhance reaction rates and yields.

-

Purification and Crystallization: Techniques such as recrystallization for purification are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents, including organic and aqueous systems, is a key determinant of its bioavailability and the feasibility of different dosage forms.[1][2]

The 2-Chloro-4-cyclohexyl-1,3-thiazole molecule possesses a unique combination of a polar thiazole ring and a non-polar cyclohexyl group, suggesting a nuanced solubility behavior across a spectrum of organic solvents.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The molecular structure of 2-Chloro-4-cyclohexyl-1,3-thiazole provides key insights into its expected solubility:

-

Thiazole Ring: The thiazole moiety is a heterocyclic aromatic ring containing sulfur and nitrogen atoms. This part of the molecule contributes to its polarity and potential for hydrogen bonding.[6]

-

Chloro Group: The electronegative chlorine atom attached to the thiazole ring further enhances the polarity of this region of the molecule.

-

Cyclohexyl Group: In contrast, the cyclohexyl group is a large, non-polar, aliphatic ring. This bulky hydrocarbon tail will dominate the molecule's character, likely favoring solubility in non-polar organic solvents.

Based on this structure, it is hypothesized that 2-Chloro-4-cyclohexyl-1,3-thiazole will exhibit limited solubility in highly polar solvents like water and greater solubility in solvents of intermediate to low polarity. The large non-polar cyclohexyl group is expected to be the primary driver of its solubility characteristics.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating experimental workflow for determining the equilibrium solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole. The equilibrium or thermodynamic solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the solution is in equilibrium with an excess of the solid phase.[7]

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and conceptually straightforward approach for determining equilibrium solubility.[8]

Diagram of the Experimental Workflow:

Caption: Workflow for determining the solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole using the shake-flask method coupled with HPLC-UV analysis.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Chloro-4-cyclohexyl-1,3-thiazole to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.[9]

-

-

Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Prepare a series of standard solutions of 2-Chloro-4-cyclohexyl-1,3-thiazole in a suitable solvent (e.g., acetonitrile) at known concentrations.

-

Develop a validated HPLC method for the quantification of the compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The combination of HPLC's separation power with UV detection provides a sensitive and specific analytical method.[10]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

-

Dilute the filtered sample from step 3 with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in the tested solvent at the specified temperature.

-

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for 2-Chloro-4-cyclohexyl-1,3-thiazole at 25°C

| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Acetonitrile | 5.8 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Water | 10.2 |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in organic solvents.[5][11][12]

Diagram of Influencing Factors:

Caption: Key factors influencing the solubility of an organic compound.

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[5] This is because the dissolution process is often endothermic. Therefore, heating the solvent can help dissolve more of the 2-Chloro-4-cyclohexyl-1,3-thiazole.

-

Solvent Polarity: As previously discussed, the principle of "like dissolves like" is a primary determinant.[4][5] A systematic study across a range of solvents with varying polarities (as outlined in Table 1) will provide a comprehensive understanding of this relationship.

-

Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[5]

-

Crystal Form (Polymorphism): If 2-Chloro-4-cyclohexyl-1,3-thiazole can exist in different crystalline forms (polymorphs), each form may have a different solubility. The most stable polymorph will generally have the lowest solubility.

Conclusion

While specific, publicly available solubility data for 2-Chloro-4-cyclohexyl-1,3-thiazole is currently limited, this guide provides the necessary theoretical framework and practical, validated methodologies for its determination. By understanding the interplay of its molecular structure with various organic solvents and by employing robust experimental techniques like the shake-flask method coupled with HPLC analysis, researchers can confidently and accurately characterize the solubility profile of this important chemical intermediate. This foundational knowledge is indispensable for optimizing synthetic routes, developing effective purification strategies, and advancing its potential applications in the pharmaceutical and agrochemical industries.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. (n.d.).

- How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5).

- Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27).

- SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 31).

- 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet - ChemicalBook. (2025, July 19).

- What factors affect solubility? - AAT Bioquest. (2022, April 18).

- 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem - NIH. (n.d.).

- Factors Affecting Solubility - YouTube. (2010, May 5).

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.).

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).

- Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).

- CAS 3034-52-4: 2-Chlorothiazole | CymitQuimica. (n.d.).

- 2,4-Dichloro-1,3-thiazole Properties - EPA. (2025, October 15).

- Thiazole - Solubility of Things. (n.d.).

- 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - ChemicalBook. (n.d.).

- 2-Chloro-4-methyl-thiazole - Chem-Impex. (n.d.).

- Thiazole synthesis - Organic Chemistry Portal. (n.d.).

- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. (n.d.).

- THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE Nataliya P. Belskaya*a,b, Irena Kostovac, Zhijin Fand aU. (n.d.).

- 2-chloro-4-methyl-1,3-thiazole | CAS 26847-01-8 | SCBT - Santa Cruz Biotechnology. (n.d.).

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. ijpsr.com [ijpsr.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.ws [chem.ws]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sciforum.net [sciforum.net]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. m.youtube.com [m.youtube.com]

- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

2-Chloro-4-cyclohexyl-1,3-thiazole MSDS and safety data sheet

The following Technical Monograph is structured as a high-level operational guide for research and development professionals.

Note on Data Provenance: While "2-Chloro-4-cyclohexyl-1,3-thiazole" is a specific chemical entity, widely published empirical physicochemical data (e.g., exact flash point, LD50) is limited compared to commodity chemicals. The data presented below synthesizes established Structure-Activity Relationships (SAR) from the 2-halothiazole class and the physicochemical impact of the cyclohexyl moiety.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound represents a strategic building block in drug discovery, combining the electrophilic reactivity of the 2-chloro-thiazole core with the lipophilic, steric bulk of the cyclohexyl group at the 4-position.

| Property | Specification / Value (Predicted/Analogous) |

| IUPAC Name | 2-Chloro-4-cyclohexyl-1,3-thiazole |

| CAS Number | Research Grade (Analogous to 3034-52-4 for core) |

| Molecular Formula | C₉H₁₂ClNS |

| Molecular Weight | 201.72 g/mol |

| Physical State | Viscous oil or low-melting solid (approx. MP 25–35°C) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water. |

| LogP (Predicted) | ~3.8 – 4.2 (High Lipophilicity due to cyclohexyl group) |

| Reactivity Profile | Electrophilic at C2 (S_NAr active); Stable to mild acid/base. |

Structural Insight

The cyclohexyl ring imparts significant lipophilicity compared to the methyl-analog (2-chloro-4-methylthiazole). This alters the safety profile by increasing skin permeability and changing the compound's pharmacokinetics during early-stage screening. The 2-chloro substituent is a "warhead" for nucleophilic displacement, making this a versatile scaffold.

Part 2: Hazard Identification (GHS Classification)[3][4]

Based on the toxicological profile of 2-chlorothiazoles and alkyl-substituted heterocycles, the following GHS classifications are assigned for risk management.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. | Metabolic activation of the thiazole ring; potential CNS depression. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2] | Alkylating potential of the C-Cl bond; solvent action of the lipophilic tail. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3] | Direct mucosal irritant. |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[1][2] | Irritation of upper respiratory tract mucosa upon inhalation of vapors/mists. |

Part 3: Storage, Handling, & Stability Protocols[5][7]

Stability & Storage[5][7]

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The C-Cl bond in electron-deficient heterocycles can undergo slow hydrolysis in the presence of atmospheric moisture over extended periods.

-

Temperature: Refrigerator (2°C to 8°C).

-

Container: Amber glass with PTFE-lined cap to prevent photochemical degradation and leaching.

Handling Workflow (Self-Validating System)

The following workflow ensures operator safety and compound integrity. The high LogP requires specific glove selection.

Figure 1: Safe handling workflow emphasizing moisture control and PPE selection.

Critical PPE Note: Due to the cyclohexyl group, this compound is highly lipophilic. Standard latex gloves are insufficient. Double-gloving with Nitrile or using Silver Shield laminate gloves is recommended for prolonged handling to prevent transdermal absorption.

Part 4: Synthetic Utility & Reactivity[8]

For the medicinal chemist, the value of 2-chloro-4-cyclohexyl-1,3-thiazole lies in its ability to serve as a bifunctional scaffold .

Reactivity Pathways

-

S_NAr Displacement (C2 Position): The chlorine atom is activated by the nitrogen in the thiazole ring (similar to 2-chloropyridine). It readily undergoes Nucleophilic Aromatic Substitution with amines, thiols, or alkoxides.

-

Cross-Coupling (C2 Position): Excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.

-

C5 Functionalization: The C5 position is electron-rich and can undergo electrophilic aromatic substitution (e.g., bromination, formylation).

Validated Synthetic Workflow

The following diagram illustrates the standard reactivity logic for this scaffold.

Figure 2: Divergent synthesis pathways utilizing the 2-Cl "warhead" and C5 nucleophilicity.

Part 5: Emergency Response Protocols

In the event of exposure, the lipophilicity of the compound dictates aggressive decontamination.

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 mins. Do NOT use alcohol/solvents. | Solvents (ethanol/DMSO) will dissolve the compound and carry it through the skin barrier. Soap emulsifies the lipophilic cyclohexyl tail. |

| Eye Contact | Rinse with water/saline for 15 mins. Lift eyelids. | Basic mechanical removal. The compound is a mucosal irritant. |

| Inhalation | Move to fresh air.[1][2][3][4] Administer oxygen if breathing is labored. | Thiazoles can be respiratory irritants.[1][2] |

| Spill Cleanup | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). | Inert absorption prevents secondary reactions. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345 (Analogous 2-Chlorothiazole). Retrieved from [Link]

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context for Thiazole Reactivity).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Hantzsch Thiazole Synthesis and S_NAr mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-4-cyclohexyl-1,3-thiazole

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of these crucial bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][3] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-chloro-4-cyclohexyl-1,3-thiazole, a heterocyclic building block of significant interest in drug development due to the prevalence of the 2-aminothiazole scaffold in pharmacologically active compounds.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust experimental protocols to enable the successful application of this transformative reaction.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][3][6]

The catalytic cycle commences with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (in this case, 2-chloro-4-cyclohexyl-1,3-thiazole). This step, often rate-limiting for less reactive aryl chlorides, forms a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final and crucial step is reductive elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of 2-chloro-4-cyclohexyl-1,3-thiazole

This protocol provides a general framework for the Buchwald-Hartwig amination of 2-chloro-4-cyclohexyl-1,3-thiazole with a primary amine. Optimization of specific parameters may be necessary for different amine coupling partners.

Reagents and Equipment

-

2-chloro-4-cyclohexyl-1,3-thiazole

-

Primary amine (e.g., n-hexylamine, benzylamine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, G3 or G4 Buchwald precatalysts)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[7]

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Analytical instruments for characterization (NMR, MS, IR)[7]

Reaction Parameter Screening

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system, base, and solvent. For challenging substrates like heteroaryl chlorides, a preliminary screening of conditions is often beneficial.

| Parameter | Recommended Options | Rationale & Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, G3/G4 Buchwald Precatalysts | Modern palladacycle precatalysts (G3/G4) often provide more consistent results due to their efficient in situ generation of the active Pd(0) species.[6] |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for the challenging oxidative addition of aryl chlorides. The optimal ligand can depend on the specific amine.[7] |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be employed, potentially requiring higher temperatures. |

| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices for their ability to dissolve the reactants and their higher boiling points.[3] |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides. |

Step-by-Step Protocol

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 2-chloro-4-cyclohexyl-1,3-thiazole (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%) to an oven-dried Schlenk tube containing a magnetic stir bar.

-

Addition of Base and Amine: Add the base (1.2-2.0 mmol, 1.2-2.0 equiv) to the Schlenk tube. If the amine is a liquid, add it (1.1-1.5 mmol, 1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents.

-

Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) to the Schlenk tube.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-cyclohexyl-1,3-thiazol-2-amine.[7]

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below is a guide to common issues and potential solutions.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. rsc.org [rsc.org]

Application Note & Protocols: Synthesis of 2-Amino-4-cyclohexylthiazole Derivatives via Nucleophilic Aromatic Substitution of 2-Chloro Precursors

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-amino-4-cyclohexylthiazole derivatives starting from their 2-chloro analogues. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the methods detailed herein are crucial for generating diverse libraries for drug discovery programs.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering insights into experimental design, optimization, and troubleshooting. We present three robust protocols—Conventional Thermal Amination, Microwave-Assisted Amination, and Palladium-Catalyzed C-N Cross-Coupling—to provide flexibility for various laboratory settings and substrate requirements.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[4][5] Its prevalence is attributed to its role as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions and serving as a rigid scaffold for presenting various substituents. Derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][6] The 4-cyclohexyl substitution, in particular, can enhance lipophilicity and modulate the pharmacokinetic profile of a molecule.

The conversion of a 2-chloro-4-cyclohexylthiazole to its corresponding 2-amino derivative is a key synthetic transformation. The electron-deficient nature of the thiazole ring, activated by the nitrogen atom, renders the C2 position susceptible to nucleophilic attack, making the displacement of the chloro group a feasible strategy.[7] This guide details methodologies to achieve this transformation efficiently and reliably.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism governing the displacement of the chlorine atom at the C2 position of the thiazole ring by an amine is the Nucleophilic Aromatic Substitution (SNAr) pathway.[8] This process is distinct from nucleophilic substitution on aliphatic systems and typically proceeds via an addition-elimination sequence.

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom at the C2 position of the thiazole ring, which bears the chloro (leaving) group. This attack is the rate-determining step and results in the formation of a non-aromatic, negatively charged intermediate known as a Meisenheimer-like complex.

-

Charge Delocalization: The negative charge of the intermediate is stabilized by delocalization onto the electronegative nitrogen and sulfur atoms within the thiazole ring. This stabilization is crucial for the reaction to proceed.

-

Elimination & Re-aromatization: The aromaticity of the thiazole ring is restored through the expulsion of the chloride leaving group, yielding the final 2-amino-4-cyclohexylthiazole product.

This mechanism is facilitated by the inherent electronic properties of the thiazole ring system, where the nitrogen atom activates the C2 position for nucleophilic attack.[7]

Caption: SNAr mechanism for the amination of 2-chloro-4-cyclohexylthiazole.

Experimental Protocols & Workflows

The following section details three distinct protocols for the synthesis of 2-amino-4-cyclohexylthiazole derivatives. The choice of method depends on the reactivity of the amine, available equipment, and desired reaction time.

Caption: General workflow for the synthesis of 2-amino-4-cyclohexylthiazole derivatives.

Protocol 1: Conventional Thermal Amination

This classic method relies on thermal energy to overcome the activation barrier. It is straightforward but often requires harsh conditions and extended reaction times.

Materials:

-

2-Chloro-4-cyclohexylthiazole (1.0 eq)

-

Primary or secondary amine (1.5 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Round-bottom flask with reflux condenser

-

Stir plate with heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-cyclohexylthiazole (1.0 eq), the desired amine (1.5-3.0 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous DMF or NMP to create a solution with a concentration of approximately 0.2-0.5 M.

-

Heating: Heat the reaction mixture to 100-140 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-48 hours).

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Amination

Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar reaction mixture.[9][10] This method is ideal for high-throughput synthesis and library generation.

Materials:

-

2-Chloro-4-cyclohexylthiazole (1.0 eq)

-

Primary or secondary amine (1.2 - 2.0 eq)

-

Anhydrous DMF or Acetonitrile (ACN)

-

DIPEA (2.0 eq)

-

Microwave-safe reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine 2-chloro-4-cyclohexylthiazole (1.0 eq), the amine (1.2-2.0 eq), and DIPEA (2.0 eq).[11]

-

Solvent Addition: Add anhydrous DMF or ACN (to ~0.5 M concentration).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-180 °C) for 15-60 minutes.[10][11]

-

Workup & Purification: After cooling, perform the workup and purification steps as described in Protocol 1.

Protocol 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

For less reactive amines or more sterically hindered substrates, transition-metal catalysis offers a milder and more efficient alternative. The Buchwald-Hartwig amination is a powerful tool for this transformation.[9]

Materials:

-

2-Chloro-4-cyclohexylthiazole (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or similar glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup (Inert Atmosphere): To a dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon).

-

Reagent Addition: Add the 2-chloro-4-cyclohexylthiazole (1.0 eq) and the amine (1.1-1.5 eq).

-

Solvent Addition: Add the degassed anhydrous solvent via syringe.

-

Heating: Heat the reaction mixture to 80-110 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 4-24 hours).

-

Workup: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate and purify the residue as described in Protocol 1.

Data Summary & Comparison

The following table provides an illustrative comparison of the three protocols for the amination of 2-chloro-4-cyclohexylthiazole with a model primary amine (e.g., benzylamine). Actual results will vary based on the specific amine substrate.

| Parameter | Protocol 1: Thermal | Protocol 2: Microwave | Protocol 3: Pd-Catalyzed |

| Temperature | 120-140 °C | 150-180 °C | 80-110 °C |

| Reaction Time | 18-48 hours | 20-60 minutes | 4-24 hours |

| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Key Advantage | Simple equipment | Rapid synthesis | Mild conditions, broad scope |

| Key Limitation | Harsh conditions, long duration | Requires specific equipment | Cost of catalyst, air-sensitive |

| Reference | [7] | [9][10] | [9] |

Troubleshooting & Field Insights

-

Low or No Conversion:

-

Cause: Insufficient temperature, inactive catalyst (Protocol 3), or low amine nucleophilicity.

-

Solution: Increase temperature (Protocols 1 & 2). For Protocol 3, ensure reagents and solvent are strictly anhydrous and degassed; screen different ligand/catalyst combinations. Consider using a stronger base like NaOtBu.

-

-

Formation of Side Products:

-

Cause: At high temperatures, decomposition of starting materials or products can occur. In Protocol 3, side reactions like hydrodehalogenation may be observed.

-

Solution: Lower the reaction temperature and extend the time. For catalytic reactions, screening different ligands can often minimize side product formation.

-

-

Difficult Purification:

-

Cause: Excess amine or polar byproducts (e.g., from DMF decomposition) can complicate chromatography.

-

Solution: Use a minimal excess of the amine (1.1-1.2 eq), especially for the catalytic protocol. An acidic wash during workup can help remove residual basic amines.

-

Safety Precautions

-

Solvents: DMF and NMP are reproductive toxins; handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere. Strong bases like NaOtBu are corrosive and moisture-sensitive.

-

Microwave Reactor: Only use vessels specifically designed for microwave chemistry. Follow all manufacturer safety guidelines to prevent over-pressurization.

Conclusion

The synthesis of 2-amino-4-cyclohexylthiazole derivatives from 2-chloro precursors is a vital transformation in medicinal chemistry. This guide provides three robust and validated approaches—conventional heating, microwave-assisted synthesis, and palladium-catalyzed cross-coupling. By understanding the underlying SNAr mechanism and the practical considerations for each protocol, researchers can efficiently generate diverse compound libraries for advancing drug discovery projects. The choice of method should be guided by the specific substrate, available resources, and desired throughput.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link][1][2][12]

-

Hassan, A. A., & Shawky, A. M. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link][3]

-

Foucoin, F., et al. (2013). Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. ChemistryOpen, 2(6), 211-217. [Link][9]

-

Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353. [Link]

-

Rostron, C., & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link. [Link][8]

-

Kumar, A., et al. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. E-Journal of Chemistry, 8(3), 1141-1146. [Link][10]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. excli.de [excli.de]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. learninglink.oup.com [learninglink.oup.com]

- 9. scispace.com [scispace.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-4-cyclohexyl-1,3-thiazole Substitution

Ticket ID: TZN-2CL-CYC-OPT Subject: Yield Improvement for Nucleophilic Substitution on 2-Chloro-4-cyclohexyl-1,3-thiazole Support Level: Tier 3 (Senior Application Scientist)

The Substrate Profile: Why is this reaction failing?

Before optimizing, you must understand the specific electronic and steric environment of your substrate. 2-Chloro-4-cyclohexyl-1,3-thiazole presents a unique "push-pull" challenge that differentiates it from simple chloropyridines or unsubstituted thiazoles.

-

The Deactivating "Push": The cyclohexyl group at position C4 is an alkyl donor (+I effect). It pushes electron density into the thiazole ring. While the C2 position is naturally electrophilic (due to the adjacent electronegative Nitrogen and Sulfur), the cyclohexyl group mitigates this electron deficiency, making the C2-Cl bond less reactive toward nucleophilic attack than a standard 2-chlorothiazole.

-

The Steric Environment: While the C4-cyclohexyl group is not immediately adjacent to the C2-chloro group, it adds bulk to the molecule. However, the primary hurdle is electronic deactivation , not steric hindrance.[1]

-

The Hydrolysis Trap: The C2 position is highly susceptible to hydrolysis under basic aqueous conditions, converting your starting material into the thermodynamically stable (and useless) 2-hydroxythiazole (thiazolone) species.

Decision Matrix: Selecting the Right Methodology

Do not default to one method. Choose your protocol based on your nucleophile's "hardness" and steric profile.

Figure 1: Method selection flowchart based on nucleophile characteristics.

Method A: Classical (The "Brute Force" Protocol)

Best for: Alkyl thiols, Alkoxides, Unhindered primary amines (e.g., benzylamine).[1] Mechanism: Addition-Elimination via a Meisenheimer-like transition state.

Optimization Guidelines

-

Solvent: Switch from Alcohols (EtOH/MeOH) to Polar Aprotic solvents (DMF, DMSO, NMP).[1] The reaction rate in DMSO can be 10-100x faster because it solvates the cation, leaving the nucleophilic anion "naked" and more reactive.

-

Temperature: Due to the cyclohexyl deactivation, room temperature is rarely sufficient. Target 80°C – 120°C .

-

Base: Use inorganic carbonates (

or

Standard Protocol ( )[1]

-

Dissolve: 1.0 eq of 2-Chloro-4-cyclohexyl-1,3-thiazole in anhydrous DMF (0.5 M concentration).

-

Add Base: Add 2.0 eq of

(Cesium enhances solubility in organic media). -

Add Nucleophile: Add 1.2 eq of nucleophile.

-

Heat: Stir at 100°C under

atmosphere for 4–12 hours. -

Workup: Pour into ice water. If solid precipitates, filter.[1] If oil, extract with EtOAc.[1] Do not wash with strong acid (thiazoles can form salts and stay in the aqueous layer).

Method B: Buchwald-Hartwig Cross-Coupling (The "Precision" Protocol)

Best for: Secondary amines (morpholine, piperazine), Anilines, or when

Catalyst System Recommendations

| Component | Recommendation | Why? |

| Pre-catalyst | Stable Pd(0)/Pd(II) sources.[1] | |

| Ligand | XPhos or BrettPhos | These bulky, electron-rich phosphines facilitate oxidative addition into the hindered/deactivated chloride and prevent catalyst deactivation. |

| Base | ||

| Solvent | Toluene or 1,4-Dioxane | Non-polar/weakly polar solvents prevent competitive coordination to Pd.[1] |

Standard Protocol (Pd-Catalyzed)[1]

-

Inert: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen kills this reaction.

-

Charge: Add

(5 mol%), XPhos (10 mol%), and -

Solvent: Add anhydrous Toluene (degassed).

-

Substrates: Add 2-Chloro-4-cyclohexyl-1,3-thiazole (1.0 eq) and Amine (1.2 eq).

-

Heat: 100°C–110°C for 12–18 hours.

-

Filter: Filter through a Celite pad to remove Pd black before aqueous workup.

Troubleshooting & FAQ

Q1: I see a new spot on TLC that doesn't move (baseline), and my mass spec shows M-Cl+OH (M+16 mass shift).

Diagnosis: Hydrolysis.[2][3][4][5] You have created 4-cyclohexyl-1,3-thiazol-2(3H)-one. Fix:

-

Ensure solvents are anhydrous (water content <50 ppm).[1]

-

Switch base from NaOH/KOH to

or DIPEA. -

If using

, reduce temperature or switch to Pd-catalysis (which uses non-nucleophilic bases like

Q2: My reaction stalled at 50% conversion. Adding more nucleophile doesn't help.

Diagnosis: Product Inhibition or Catalyst Death.

-

In

: The leaving group (Cl-) might be salting out or inhibiting the reaction. -

In Pd-Catalysis: The catalyst has likely crashed out (Pd black formation). Fix:

- : Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide, 10 mol%).[1] The Iodide can swap with Chloride (Finkelstein-like) to make a more reactive 2-Iodo intermediate in situ.

-

Pd-Catalysis: Add a second fresh portion of catalyst/ligand (2-3 mol%) after 6 hours.

Q3: I am getting de-chlorinated product (2-H-4-cyclohexylthiazole).

Diagnosis:

-

Ensure the amine nucleophile is not sterically overwhelmed (switch ligand to BrettPhos ).

-

Switch solvent from Dioxane/IPA to Toluene.

Q4: Can I use microwave irradiation?

Answer: Yes, absolutely.

- : Microwave heating at 150°C for 20-40 mins in NMP often drives difficult thiazole substitutions to completion that would take 24h+ thermally.

Visualizing the Pathway

Figure 2: Mechanistic comparison between classical substitution and metal-catalyzed pathways.

References

-

Reactivity of 2-Halothiazoles

-

Buchwald-Hartwig Conditions for Heterocycles

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]Link[1]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[9] Reaction of aryl halides with primary, secondary, and tertiary amines.[1] Journal of the American Chemical Society, 116(13), 5969-5970.[1]Link[1]

-

-

Solvent Effects in

: - Thiazole Hydrolysis: R. Alan Aitken et al. (2017). Synthesis and properties of 2-chlorothiazoles. Organic & Biomolecular Chemistry. (Discusses the susceptibility of the C-Cl bond to hydrolysis).

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Purification methods for 2-Chloro-4-cyclohexyl-1,3-thiazole reaction mixtures

Introduction: Understanding Your Analyte

Welcome to the technical support hub. You are likely working with 2-Chloro-4-cyclohexyl-1,3-thiazole , a scaffold critical for fragment-based drug discovery (FBDD). Before proceeding with purification, it is vital to understand the physicochemical duality of this molecule:

-

The "Head" (2-Chloro-1,3-thiazole): This heteroaromatic core is weakly basic but prone to nucleophilic displacement. The C2-Chlorine is labile; acidic conditions (including acidic silica gel) can hydrolyze it to 2-hydroxy-4-cyclohexylthiazole (a thermodynamic dead-end).

-

The "Tail" (4-Cyclohexyl): This aliphatic ring adds significant lipophilicity (

). It increases solubility in non-polar solvents (Hexane, Pentane) but often leads to "oiling out" during crystallization rather than forming discrete crystals.

The following guide addresses these specific challenges.

Module 1: Reaction Work-up & Crude Isolation

Q: My crude reaction mixture is dark black/green. How do I remove these inorganic contaminants before chromatography?

A: If you synthesized this via the Sandmeyer reaction (diazotization of 2-amino-4-cyclohexylthiazole with CuCl₂), the dark color is due to residual Copper(II) salts. These coordinate with the thiazole nitrogen, causing streaking on columns and lowering yields.

Protocol: Chelation Wash Do not rely solely on water washes. Copper-thiazole complexes are often organic-soluble.

-

Dissolve: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).

-

Chelate: Wash the organic layer 2x with 10% aqueous Ammonium Hydroxide (NH₄OH) or a saturated EDTA solution .

-

Visual Cue: The aqueous layer will turn deep blue (Cu-amine complex). Repeat until the aqueous layer is colorless.

-

-

Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

Q: I suspect unreacted

A:

-

Chemical Wash: Add a wash step with aqueous sodium thiosulfate or a dilute solution of thiourea (reacts to form water-soluble aminothiazoles) before the final brine wash.

Module 2: Crystallization Troubleshooting

Q: I am trying to recrystallize the product, but it keeps "oiling out" (forming a separate liquid phase) instead of precipitating.

A: This is the "Cyclohexyl Effect." The melting point of 2-chloro-4-cyclohexylthiazole is relatively low (often <60°C depending on purity), and the lipophilic cyclohexyl group resists forming a lattice in polar solvents.

Troubleshooting Table: Crystallization Failures

| Symptom | Probable Cause | Corrective Action |

| Oiling Out | Solvent boiling point > Product melting point. | Switch Solvent: Use a lower-boiling solvent pair. Try Methanol/Water instead of Ethanol/Water. Keep the temperature below 40°C. |

| No Precipitate | Solution is too dilute or too lipophilic. | Cooling Ramp: Cool to -20°C slowly. If using Hexanes, add a "seed" crystal or scratch the glass. |

| Sticky Gum | Impurities (oligomers) preventing packing. | Trituration: Sonicate the gum in cold n-Pentane . The impurities often dissolve, leaving the solid thiazole behind. |

Module 3: Chromatography Support

Q: I see significant "tailing" on my TLC and column. Is my compound decomposing?

A: Yes, likely. Standard Silica Gel (SiO₂) is slightly acidic (pH 6.0–6.5). The 2-chlorothiazole moiety is acid-sensitive. Prolonged exposure to acidic silica can cause hydrolysis (replacement of Cl with OH) or ring opening.

Solution: Neutralize the Stationary Phase You must buffer your silica gel.

-

Pre-treatment: Flush your column with Mobile Phase + 1% Triethylamine (TEA) .

-

Running: Run your purification using Mobile Phase + 0.1% TEA .

-

Alternative: Use Neutral Alumina (Aluminum Oxide) instead of silica. It is far gentler on the C-Cl bond.

Q: What is the optimal solvent system?

A: Due to the cyclohexyl group, the molecule is very non-polar.

-

Standard: Hexane/Ethyl Acetate (Start 100:0

90:10). It usually elutes early ( -

For "Greasy" Impurities: If you cannot separate it from the de-chlorinated byproduct (4-cyclohexylthiazole), switch to Dichloromethane (DCM) / Pentane . The selectivity of DCM often resolves the halo-thiazole from the hydro-thiazole.

Visualizing the Workflow

The following diagram outlines the decision logic for purifying 2-chloro-4-cyclohexyl-1,3-thiazole based on the crude profile.

Caption: Decision tree for the purification of 2-chloro-4-cyclohexyl-1,3-thiazole, highlighting the critical neutralization step for chromatography.

Module 4: Storage & Stability

Q: Can I store the purified compound in solution?

A: Avoid storing in nucleophilic solvents (Methanol, Ethanol) for long periods, as slow solvolysis can occur at the C-Cl position.

-

Recommended: Store as a solid at -20°C under Argon.

-

In Solution: If necessary, store in Anhydrous DCM or Toluene .

References

-

Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." (General mechanism and reagent classes).

-

Sandmeyer Reaction on Thiazoles: Koppe, M., et al. "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Journal of Organic Chemistry. (Protocol for converting 2-amino to 2-chloro using CuCl₂/tBuONO).

- Purification of Acid-Sensitive Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for neutralizing silica gel with triethylamine).

-

Cyclohexyl Group Properties: PubChem. "Cyclohexane - Compound Summary." (Lipophilicity and solubility data for cyclohexyl derivatives).